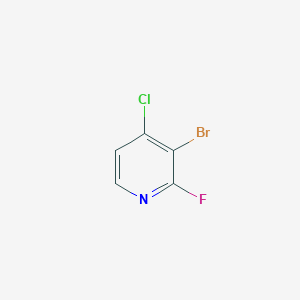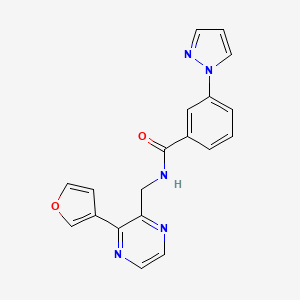![molecular formula C14H7Cl5N2O3 B2462864 [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 722490-25-7](/img/structure/B2462864.png)
[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures It is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2,4,5-trichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the aromatic rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
Chemistry
In chemistry, [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Researchers investigate its interactions with biological targets to identify possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and materials with specific properties.
作用机制
The mechanism by which [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate exerts its effects involves its interaction with molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- [2-Oxo-2-(2,4-dichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate
- [2-Oxo-2-(2,5-dichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate
Uniqueness
The presence of the 2,4,5-trichloroanilino group in [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate distinguishes it from similar compounds. This unique substitution pattern can influence its reactivity and biological activity, making it a valuable compound for specific research applications.
属性
IUPAC Name |
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 2,6-dichloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl5N2O3/c15-7-3-9(17)10(4-8(7)16)20-13(22)5-24-14(23)6-1-11(18)21-12(19)2-6/h1-4H,5H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDQVSXFHCAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2462781.png)
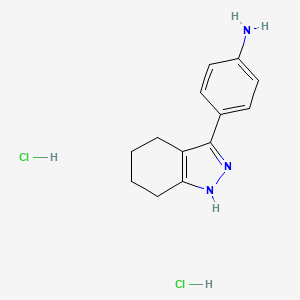
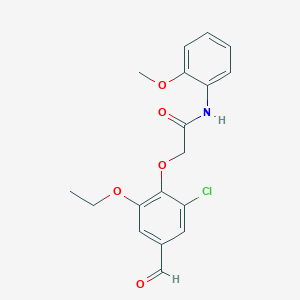

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)
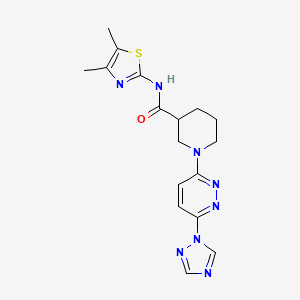
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)
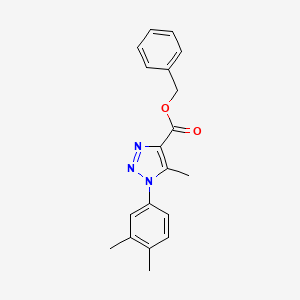

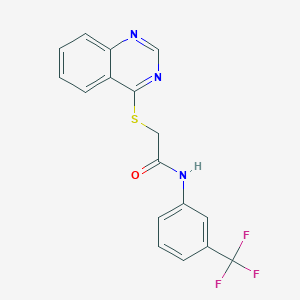
![(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B2462799.png)
![N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide](/img/structure/B2462801.png)
